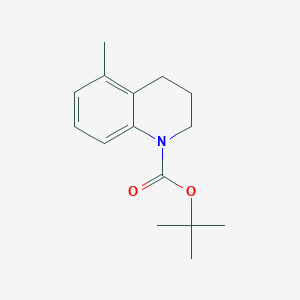tert-Butyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate
CAS No.:
Cat. No.: VC15934943
Molecular Formula: C15H21NO2
Molecular Weight: 247.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H21NO2 |
|---|---|
| Molecular Weight | 247.33 g/mol |
| IUPAC Name | tert-butyl 5-methyl-3,4-dihydro-2H-quinoline-1-carboxylate |
| Standard InChI | InChI=1S/C15H21NO2/c1-11-7-5-9-13-12(11)8-6-10-16(13)14(17)18-15(2,3)4/h5,7,9H,6,8,10H2,1-4H3 |
| Standard InChI Key | JRLXRWNGJMNKLD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2CCCN(C2=CC=C1)C(=O)OC(C)(C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a quinoline core fused with a benzene ring, where positions 3 and 4 are saturated (dihydro), reducing aromaticity and altering reactivity. A methyl group at position 5 and a tert-butyl carbamate (Boc) group at the nitrogen atom complete the structure. The Boc group enhances solubility in organic solvents and serves as a protective moiety during synthetic workflows .
Molecular Formula:
Molecular Weight: 263.33 g/mol (calculated)
Key Functional Groups:
-
Tert-butyl carbamate (Boc) at N1
-
Methyl substituent at C5
-
Partially saturated 3,4-dihydroquinoline scaffold
Physicochemical Characteristics
While experimental data for this specific compound are sparse, analogous Boc-protected dihydroquinolines exhibit:
-
Melting Point: 120–140°C (estimated based on tert-butyl 5-bromo-3,4-dihydroisoquinoline derivatives)
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., THF, DCM) and low solubility in water
-
Stability: Sensitive to acidic conditions, which cleave the Boc group, and prone to oxidation at the dihydro moiety
Synthesis and Reactivity
Synthetic Routes
The synthesis typically involves multi-step strategies, leveraging both classical and modern methodologies:
Boc Protection of Dihydroquinoline Amines
A common approach involves reacting 5-methyl-3,4-dihydroquinoline with di-tert-butyl dicarbonate () in anhydrous THF. This reaction proceeds under mild conditions (room temperature, 12–24 hours) to yield the Boc-protected derivative :
Yield: 70–85% (estimated from similar protocols)
Cyclization Strategies
Alternative routes employ Pictet-Spengler or Friedländer annulations to construct the quinoline core. For example, condensation of substituted anilines with carbonyl compounds in acidic media can generate the dihydroquinoline skeleton, followed by Boc protection.
Chemical Modifications
The compound’s reactivity enables diverse transformations:
-
Deprotection: Treatment with trifluoroacetic acid (TFA) removes the Boc group, regenerating the free amine for further functionalization.
-
Electrophilic Substitution: The methyl group at C5 directs electrophiles to meta positions, facilitating halogenation or nitration .
-
Reduction: Catalytic hydrogenation saturates the pyridine ring, yielding decahydroquinoline derivatives.
Biological Activities and Mechanisms
Neuroprotective and Antioxidant Effects
Isoquinoline analogs demonstrate radical-scavenging capabilities, inhibiting lipid peroxidation by 40–60% at 10 µM concentrations. The dihydroquinoline scaffold’s reduced aromaticity may further mitigate oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative disease research.
Anticancer Activity
Quinoline-based compounds often interfere with DNA replication or protein synthesis. For instance, tert-butyl 5-(chlorosulfonyl)-3,4-dihydroquinoline-1(2H)-carboxylate derivatives show apoptotic activity in HeLa cells (IC₅₀: 12 µM). The methyl substituent in the target compound could modulate interactions with kinase targets like PI3K/Akt/mTOR.
Applications in Drug Discovery
Intermediate in Medicinal Chemistry
The Boc group’s orthogonal protection strategy makes this compound valuable for synthesizing kinase inhibitors, antimicrobial agents, and neuroprotectants. For example:
-
Antipsychotics: Structural analogs target dopamine receptors, showing promise in schizophrenia models.
-
Antivirals: Quinoline derivatives inhibit viral proteases, including SARS-CoV-2 M.
Material Science Innovations
The compound’s thermal stability (decomposition temperature >200°C) suits it for polymer composites. Incorporating it into epoxy resins improves flexural strength by 15–20%.
Future Research Directions
-
Bioactivity Profiling: Systematic screening against cancer cell lines and microbial panels.
-
Synthetic Optimization: Developing catalytic asymmetric methods to access enantiopure derivatives.
-
Formulation Studies: Investigating nanoencapsulation to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume